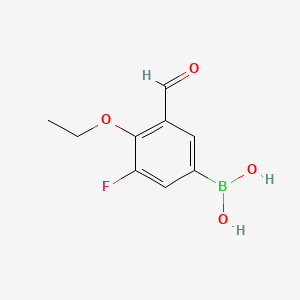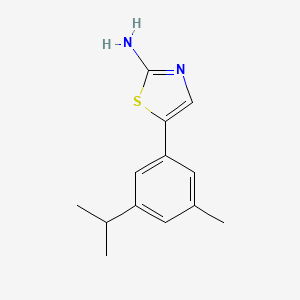
(4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy, fluoro, and formyl groups. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 4-ethoxy-3-fluoro-5-formylphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. The use of metal-free photoinduced borylation methods has also been explored for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Benzyl alcohols.
Aplicaciones Científicas De Investigación
(4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Industry: Utilized in the production of advanced materials, including polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparación Con Compuestos Similares
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Furanylboronic acid
Comparison: (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid is unique due to the presence of the ethoxy and fluoro substituents, which can influence its reactivity and selectivity in chemical reactions. For example, the electron-withdrawing fluoro group can enhance the compound’s stability and reactivity in cross-coupling reactions compared to non-fluorinated analogs .
Propiedades
Fórmula molecular |
C9H10BFO4 |
|---|---|
Peso molecular |
211.98 g/mol |
Nombre IUPAC |
(4-ethoxy-3-fluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9-6(5-12)3-7(10(13)14)4-8(9)11/h3-5,13-14H,2H2,1H3 |
Clave InChI |
WWALTRFTFJHYIL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)F)OCC)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)







![5-Amino-4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14768389.png)

